molecular formula C19H21BrN6O8 B13737838 Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)- CAS No. 35074-30-7

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)-

Cat. No.: B13737838
CAS No.: 35074-30-7
M. Wt: 541.3 g/mol
InChI Key: CNSSFLHYPQHHJJ-UHFFFAOYSA-N
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Description

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)- typically involves multiple steps:

    Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, undergoes diazotization to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenolic compound, such as 5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenol, under basic conditions to form the azo compound.

    Acetylation: The final step involves acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production of such compounds often involves large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. Solvents, catalysts, and temperature control are critical factors in these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)- has various applications in scientific research:

    Chemistry: Used as a dye or pigment in various chemical processes.

    Biology: Potential use in staining biological specimens.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the manufacture of colored materials and coatings.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The exact mechanism may involve:

    Binding to proteins: The azo group can form covalent bonds with amino acid residues.

    Pathways involved: Interaction with cellular pathways related to oxidative stress or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • **Acetamide, N-(2-((2-chloro-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)-
  • **Acetamide, N-(2-((2-fluoro-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)-

Uniqueness

The presence of the bromo group and the specific substitution pattern on the phenyl rings make this compound unique. These structural features can influence its reactivity and applications.

Properties

CAS No.

35074-30-7

Molecular Formula

C19H21BrN6O8

Molecular Weight

541.3 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C19H21BrN6O8/c1-10(27)22-14-6-16(21-8-12(28)9-33-2)18(34-3)7-15(14)23-24-19-13(20)4-11(25(29)30)5-17(19)26(31)32/h4-7,12,21,28H,8-9H2,1-3H3,(H,22,27)

InChI Key

CNSSFLHYPQHHJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)NCC(COC)O

Origin of Product

United States

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